N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide
CAS No.: 946250-57-3
Cat. No.: VC4474769
Molecular Formula: C23H21N3O2S
Molecular Weight: 403.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946250-57-3 |
|---|---|
| Molecular Formula | C23H21N3O2S |
| Molecular Weight | 403.5 |
| IUPAC Name | N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide |
| Standard InChI | InChI=1S/C23H21N3O2S/c1-15-14-29-23-24-16(2)21(22(28)26(15)23)25-20(27)13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14,19H,13H2,1-2H3,(H,25,27) |
| Standard InChI Key | HKROMYVUGUDPDT-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide is a complex organic compound belonging to the thiazolopyrimidine family. This compound features a unique thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of a propanamide moiety with two phenyl groups contributes to its potential applications in medicinal chemistry.
Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 483.58 g/mol |
| CAS Number | Not Available |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis and Chemical Reactions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. These reactions might include condensation reactions to form the propanamide moiety and the thiazolopyrimidine core. Techniques such as continuous flow reactors may be utilized to optimize reaction conditions and scale up production efficiently.
Biological Activities and Potential Applications
Thiazolopyrimidine derivatives, including N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide, are known for their potential pharmacological effects. These effects often arise from enzyme inhibition or receptor modulation. The presence of both thiazole and pyrimidine rings allows for potential interactions with biological macromolecules such as proteins or nucleic acids.
Preliminary studies on similar thiazolopyrimidine derivatives suggest anti-inflammatory and anticancer properties through mechanisms involving cyclooxygenase inhibition and modulation of signaling pathways related to cell proliferation.
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